molecular formula C7H6BrF2NO B1439606 5-Bromo-2-(difluoromethoxy)-4-methylpyridine CAS No. 1079352-13-8

5-Bromo-2-(difluoromethoxy)-4-methylpyridine

Cat. No.: B1439606
CAS No.: 1079352-13-8
M. Wt: 238.03 g/mol
InChI Key: YCSJOPXOJJNAGG-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)-4-methylpyridine (CAS 1079352-13-8) is a high-value pyridine derivative designed for use as a sophisticated chemical building block in organic synthesis and research applications . Its molecular structure, which features a bromine atom at the 5-position and a difluoromethoxy group at the 2-position on a 4-methylpyridine ring, makes it a versatile intermediate for constructing complex molecules . This compound is primarily utilized in the field of pharmaceutical research and development, serving as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) . Its unique structure is particularly valuable for creating compounds with potential therapeutic properties, especially in the development of drugs targeting central nervous system disorders, inflammation, and infectious diseases . Furthermore, this intermediate is employed in agrochemical research for the design of novel pesticides and herbicides, as its structure can enhance biological activity and stability of the final products . The bromine moiety acts as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds to diversify molecular architecture . The presence of the difluoromethoxy group is a common strategy in medicinal chemistry to influence the pharmacokinetic properties of a molecule, including its metabolic stability, lipophilicity, and bioavailability. This product is guaranteed to have a high purity level, typically 98% or higher, and is supplied for research and development purposes only . It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-2-6(12-7(9)10)11-3-5(4)8/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSJOPXOJJNAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Summary

A patented industrial method (CN101560183B) describes a three-step process with high yield and industrial applicability:

Step Reaction Description Key Reagents & Conditions Yield & Notes
1 Condensation and decarboxylation to form 5-nitro-2-methylpyridine Diethyl malonate + sodium or sodium hydride, 5-nitro-2-chloropyridine, toluene, 90-120 °C, acidic decarboxylation 94% yield of 5-nitro-2-methylpyridine
2 Catalytic hydrogenation of nitro to amine Pd/C catalyst, 1,4-dioxane, 0.4 MPa H2, 15-40 °C, 16 h 97% yield of 5-amino-2-methylpyridine
3 Sandmeyer-type bromination 48% HBr, bromine addition at -10 to 0 °C, sodium nitrite aqueous solution, neutralization with NaOH 92% yield of 5-bromo-2-methylpyridine

This method offers mild conditions, good catalytic efficiency, simple work-up, and suitability for scale-up production.

Introduction of the Difluoromethoxy Group at the 2-Position

The difluoromethoxy (-OCF2H) group is typically introduced via specialized fluorination techniques, often involving nucleophilic substitution or fluorination of suitable precursors.

Common Strategies

  • Nucleophilic substitution: Using difluoromethoxide anion sources (e.g., generated from difluoromethanol derivatives or difluorocarbene precursors) to displace a leaving group (such as halide or triflate) at the 2-position.
  • Electrophilic fluorination: Fluorinating methoxy groups or other oxygen functionalities to difluoromethoxy groups using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride).
  • Difluorocarbene insertion: Generating difluorocarbene intermediates to form difluoromethoxy substituents on aromatic rings.

Due to the electron-deficient nature of the pyridine ring, direct nucleophilic substitution at the 2-position is feasible if a suitable leaving group is present.

Experimental Data and Stock Solution Preparation

While detailed experimental protocols for the difluoromethoxy substitution are scarce, stock solution preparation data for 5-bromo-2-(difluoromethoxy)-4-methylpyridine is available for biological and analytical uses, indicating its stability and solubility profiles:

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL)
1 mg 4.2012 0.8402
5 mg 21.0058 4.2012
10 mg 42.0115 8.4023

This data supports the compound's handling and preparation for further research applications.

Summary of Research Findings and Industrial Relevance

  • The preparation of the 5-bromo-2-methylpyridine core is well-established with high yield and industrial scalability using condensation, catalytic hydrogenation, and Sandmeyer bromination steps.
  • Introduction of the difluoromethoxy group requires advanced fluorination chemistry, often leveraging nucleophilic substitution or electrophilic fluorination techniques.
  • The combination of these methods allows the synthesis of this compound, a compound of interest in medicinal chemistry and agrochemical development.
  • The availability of stock solution preparation data facilitates its use in biological assays and further chemical modifications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(difluoromethoxy)-4-methylpyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(difluoromethoxy)-4-methylpyridine serves as a valuable building block in the design of novel pharmaceuticals. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development, particularly in oncology and inflammation treatment.

Biological Activity :

  • Anticancer Properties : Research indicates that this compound can inhibit Polycomb Repressive Complex 2 (PRC2), which is associated with tumor growth. Inhibition of PRC2 can reactivate tumor suppressor genes, leading to reduced cancer cell proliferation.
  • Synergistic Effects : In combination therapies, this compound has shown enhanced cytotoxic effects against various cancer cell lines, including breast cancer and leukemia.

Agrochemicals

The compound is also utilized in the formulation of agrochemicals, particularly pesticides. Its difluoromethoxy group enhances its chemical reactivity, making it effective against specific pests while minimizing environmental impact.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Anticancer ActivityInhibits PRC2 activity; potential for reactivating tumor suppressor genes.
Antimicrobial ActivityExhibits significant antimicrobial properties against various pathogens.
Enzyme InhibitionActs as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

  • Breast Cancer Treatment :
    A study demonstrated that derivatives similar to this compound enhanced the efficacy of doxorubicin against MDA-MB-231 breast cancer cells. The combination therapy showed improved cytotoxicity compared to monotherapy.
  • Leukemia Models :
    In vitro studies on leukemia cell lines revealed that compounds targeting PRC2 significantly inhibited cell growth and induced apoptosis, suggesting that this compound may exert similar effects.
  • Anti-inflammatory Properties :
    Research indicated that treatment with this compound significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages, highlighting its potential role in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids .

Comparison with Similar Compounds

Structural Features

The table below compares structural attributes of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine with related pyridine and pyrimidine derivatives:

Compound Name Substituents (Positions) Core Structure Molecular Weight (g/mol) Key Features
This compound Br (5), -OCF₂H (2), -CH₃ (4) Pyridine ~264.03 (estimated) Bromine for coupling; fluorinated ether
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine Br (5), -O-cyclohexyl (2), -CH₃ (4) Pyridine 270.18 Bulky alkoxy group; higher lipophilicity
5-Bromo-2,4-Dimethoxypyrimidine Br (5), -OCH₃ (2,4) Pyrimidine 247.06 Dual methoxy; pyrimidine core
5-Bromo-2-(trifluoromethoxy)aniline Br (5), -OCF₃ (2), -NH₂ (1) Benzene 270.00 Aniline derivative; strong EWG*
5-Bromo-2-chloropyrimidin-4-amine Br (5), -Cl (2), -NH₂ (4) Pyrimidine 208.43 Amine group for H-bonding; halogenated

*EWG = Electron-withdrawing group

Key Structural Differences :

  • Core Heterocycle: Pyridine (6-membered, one N) vs. pyrimidine (6-membered, two N atoms).
  • Substituent Effects : Difluoromethoxy (-OCF₂H) is less electron-withdrawing than trifluoromethoxy (-OCF₃) but more lipophilic than methoxy (-OCH₃) .
Physicochemical Properties
  • Solubility : The difluoromethoxy group enhances lipid solubility compared to methoxy analogs, improving membrane permeability in biological systems. In contrast, pyrimidines with polar amine groups (e.g., 5-Bromo-2-chloropyrimidin-4-amine) show higher aqueous solubility .
  • Melting Points : Pyrimidines like 5-Bromo-2,4-Dimethoxypyrimidine melt at 193–196°C , whereas pyridines with bulky substituents (e.g., cyclohexyloxy) likely have higher melting points due to crystalline packing .

Biological Activity

5-Bromo-2-(difluoromethoxy)-4-methylpyridine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies and patents.

This compound is characterized by the presence of bromine and difluoromethoxy groups, which contribute to its unique pharmacological properties. The molecular structure can be represented as follows:

C7H6BrF2NO\text{C}_7\text{H}_6\text{BrF}_2\text{N}O

The biological activity of this compound is primarily associated with its role in inhibiting Polycomb Repressive Complex 2 (PRC2) activity. PRC2 is implicated in various cancers due to its role in chromatin modification and gene regulation. Inhibition of PRC2 can lead to reactivation of tumor suppressor genes and subsequent inhibition of tumor growth .

Biological Activities

  • Anticancer Activity :
    • Studies indicate that compounds similar to this compound exhibit significant inhibitory effects on cancer cell proliferation, particularly against breast cancer and leukemia cell lines. For instance, derivatives with similar structures have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting potent anticancer properties .
    • The compound's ability to reverse H3K27 methylation marks it as a promising candidate for therapeutic intervention in cancers where PRC2 components are overexpressed .
  • Synergistic Effects :
    • Research has demonstrated that combining this compound with established chemotherapeutics like doxorubicin can enhance cytotoxic effects in resistant cancer cell lines, indicating potential for improved treatment outcomes .
  • Antimicrobial Activity :
    • Preliminary studies suggest that related pyridine derivatives may possess antimicrobial properties, although specific data for this compound remains limited .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Breast Cancer Treatment : A study involving brominated pyrazole derivatives showed enhanced cytotoxic effects against MDA-MB-231 breast cancer cells when used in combination with doxorubicin, suggesting a synergistic mechanism that could be explored further with this compound .
  • Leukemia Models : In vitro testing on leukemia cell lines revealed that compounds targeting PRC2 significantly inhibited cell growth and induced apoptosis, supporting the hypothesis that this compound may exert similar effects .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in leukemia cells
Synergistic EffectsEnhances doxorubicin efficacy
AntimicrobialPotential activity against pathogens

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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